molecular formula C6H7BrN2O2 B2446345 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid CAS No. 1354706-32-3

3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2446345
CAS No.: 1354706-32-3
M. Wt: 219.038
InChI Key: JBUDARMPESLKOZ-UHFFFAOYSA-N
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Description

3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C6H7BrN2O2 and a molecular weight of 219.04 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 3-bromo-1H-pyrazole with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 3-bromo-1H-pyrazole is reacted with a propanoic acid derivative in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts, bases, and solvents like toluene or ethanol are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid is unique due to the specific positioning of the bromine atom on the pyrazole ring, which can influence its reactivity and binding properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

3-(3-bromopyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c7-5-1-3-9(8-5)4-2-6(10)11/h1,3H,2,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUDARMPESLKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1Br)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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